molecular formula C12H15N3O B15228690 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline

Cat. No.: B15228690
M. Wt: 217.27 g/mol
InChI Key: QWAILYJERGABOJ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is a heterocyclic aromatic amine with a pyrazole ring substituted at the 1 and 4 positions by an ethyl group and a methoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an α,β-unsaturated aldehyde or ketone with substituted phenylhydrazine.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can bind to receptors and modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-yl)-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-4-methoxyaniline

InChI

InChI=1S/C12H15N3O/c1-3-15-8-9(7-14-15)11-6-10(13)4-5-12(11)16-2/h4-8H,3,13H2,1-2H3

InChI Key

QWAILYJERGABOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=C(C=CC(=C2)N)OC

Origin of Product

United States

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